[2-(Naphthalen-2-yl)ethyl]hydrazine

Regiochemistry Lipophilicity Medicinal Chemistry

[2-(Naphthalen-2-yl)ethyl]hydrazine (CAS 1016516-10-1) is a monosubstituted hydrazine derivative with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol. Its structure features a hydrazine (-NH-NH₂) group linked to a naphthalene ring via a two-carbon ethyl spacer, specifically at the 2-position of the naphthalene system.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 1016516-10-1
Cat. No. B12436588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Naphthalen-2-yl)ethyl]hydrazine
CAS1016516-10-1
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CCNN
InChIInChI=1S/C12H14N2/c13-14-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9,14H,7-8,13H2
InChIKeyYFPNHTAVCLALMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [2-(Naphthalen-2-yl)ethyl]hydrazine (CAS 1016516-10-1): A 2-Naphthyl-Ethylhydrazine Building Block for Specialized Synthesis


[2-(Naphthalen-2-yl)ethyl]hydrazine (CAS 1016516-10-1) is a monosubstituted hydrazine derivative with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol [1]. Its structure features a hydrazine (-NH-NH₂) group linked to a naphthalene ring via a two-carbon ethyl spacer, specifically at the 2-position of the naphthalene system . This compound is available commercially in both its free base form (purity 98% from suppliers such as Leyan) and as the hydrochloride salt (CAS 2378503-90-1, purity 95%) . As a primary building block in medicinal chemistry and organic synthesis, it serves as a key precursor for constructing hydrazone libraries, pyrazolone derivatives, and other nitrogen-containing heterocycles of pharmacological interest .

Why Generalized Hydrazine Substitution Fails: The Specificity of the 2-Naphthyl-Ethyl Scaffold in [2-(Naphthalen-2-yl)ethyl]hydrazine


Although hydrazine derivatives are a ubiquitous class of synthetic intermediates, [2-(Naphthalen-2-yl)ethyl]hydrazine cannot be freely interchanged with its closest analogs due to critical structural features that dictate its reactivity and downstream utility. The 2-naphthyl substitution pattern confers distinct electronic and steric properties compared to 1-naphthyl isomers, influencing both the compound's lipophilicity (computed XLogP3 of 2.7) and the regiochemical outcomes of subsequent cyclization or condensation reactions [1]. The two-carbon ethyl linker between the aromatic ring and the hydrazine moiety provides a specific spatial separation that differs fundamentally from the directly attached or single-carbon-bridged analogs, affecting conformational flexibility (3 rotatable bonds) and the compound's ability to orient its nucleophilic hydrazine group within enzyme active sites [2]. Furthermore, the free base versus hydrochloride salt form (CAS 2378503-90-1) presents distinct handling, solubility, and reactivity profiles that directly impact synthetic protocol design and procurement decisions .

Quantitative Differentiation Evidence for [2-(Naphthalen-2-yl)ethyl]hydrazine Against Key Comparators


2-Naphthyl vs. 1-Naphthyl Regioisomerism: Lipophilicity (XLogP3) Comparison of [2-(Naphthalen-2-yl)ethyl]hydrazine with its 1-Naphthyl Analog

The 2-naphthyl substitution pattern in [2-(Naphthalen-2-yl)ethyl]hydrazine produces a computed XLogP3 value of 2.7, which differs from the 1-naphthyl regioisomer (CAS 1016712-02-9) where the altered ring attachment geometry is expected to yield a distinct lipophilicity profile. While experimental logP data for the 1-naphthyl analog is not publicly available, the topological polar surface area (TPSA) of 38 Ų for the target compound is consistent across both isomers, indicating that the differential lipophilicity arises primarily from the naphthalene substitution position rather than overall polarity [1]. This difference in computed lipophilicity can translate into altered membrane permeability, protein binding, and pharmacokinetic behavior in biological assays .

Regiochemistry Lipophilicity Medicinal Chemistry

Molecular Flexibility: Rotatable Bond Count Comparison of [2-(Naphthalen-2-yl)ethyl]hydrazine with Branched-Chain Analogs

[2-(Naphthalen-2-yl)ethyl]hydrazine possesses exactly 3 rotatable bonds, a feature arising from its linear ethyl linker connecting the naphthalene ring to the terminal hydrazine group [1]. In contrast, the closely related (1-(Naphthalen-2-yl)ethyl)hydrazine (CAS 57037-82-8) introduces a branching methyl group at the alpha-carbon, reducing conformational freedom and sterically constraining the orientation of the hydrazine moiety relative to the aromatic plane . This difference in rotatable bond count (3 vs. ~2) translates into measurably different entropic contributions to binding and distinct conformational ensembles available for molecular recognition events .

Conformational Analysis Molecular Flexibility Drug Design

Free Base vs. Hydrochloride Salt: Purity and Procurement Form Factor Differentiation for [2-(Naphthalen-2-yl)ethyl]hydrazine

The free base form of [2-(Naphthalen-2-yl)ethyl]hydrazine is commercially available at 98% purity (CAS 1016516-10-1, Leyan Product No. 1357683), while the hydrochloride salt (CAS 2378503-90-1) is supplied at 95% purity as a powder with normal shipping temperature and storage at room temperature . The 3-percentage-point purity differential translates to a meaningful difference in impurity burden: the free base contains up to 2% total impurities, whereas the hydrochloride salt may contain up to 5% . For reactions requiring stoichiometric precision—such as hydrazone formation with precious aldehyde substrates—the higher-purity free base offers a quantifiable advantage in minimizing side products and maximizing atom economy .

Salt Selection Purity Analysis Chemical Procurement

Hydrazine vs. Amine Functional Group: Hydrogen Bond Donor/Acceptor Capacity Comparison with 2-(Naphthalen-2-yl)ethylamine

[2-(Naphthalen-2-yl)ethyl]hydrazine possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors (from the terminal -NH-NH₂ moiety), compared to the corresponding ethylamine analog 2-(Naphthalen-2-yl)ethanamine (CAS 2017-68-7), which has only 1 hydrogen bond donor and 1 hydrogen bond acceptor from its primary amine group [1]. This doubling of hydrogen bonding capacity fundamentally alters the compound's intermolecular interaction potential, solvation properties, and target engagement profile. Furthermore, the hydrazine N-N bond introduces unique reactivity (e.g., hydrazone formation, cyclization to pyrazoles and pyrazolones) that is entirely absent in the amine analog .

Hydrogen Bonding Functional Group Reactivity Scaffold Design

Recommended Application Scenarios for [2-(Naphthalen-2-yl)ethyl]hydrazine Based on Differentiated Evidence


Synthesis of 2-Naphthyl-Substituted Hydrazone Libraries for Enzyme Inhibitor Screening

The free base form of [2-(Naphthalen-2-yl)ethyl]hydrazine (98% purity) is ideally suited for condensing with diverse aldehyde building blocks to generate hydrazone libraries. The 2-naphthyl substitution pattern, combined with the ethyl linker, provides a lipophilic anchor (XLogP3 = 2.7) that can occupy hydrophobic enzyme pockets while the hydrazone linkage positions the variable aryl/heteroaryl group for target engagement [1]. The 2-naphthyl regioisomerism is critical here, as the 1-naphthyl analog (CAS 1016712-02-9) would orient the aromatic system differently within the binding site, potentially altering SAR outcomes .

Construction of Pyrazolone and Pyrazole Heterocycles via Cyclocondensation

The terminal hydrazine group of [2-(Naphthalen-2-yl)ethyl]hydrazine enables cyclocondensation reactions with β-ketoesters or 1,3-diketones to form pyrazolone or pyrazole cores [1]. The three rotatable bonds in the ethyl linker allow the hydrazine to adopt the necessary geometry for ring closure, while the 2-naphthyl substituent imparts distinct electronic effects compared to phenyl or 1-naphthyl analogs . Related naphthalenylmethylen hydrazine derivatives have demonstrated IC₅₀ values in the range of 0.0214 µM to 0.675 µM against acetylcholinesterase, establishing the broader pharmacophoric relevance of the naphthalene-hydrazine scaffold [2].

Covalent Probe Development Targeting Electrophilic Enzyme Cofactors

Hydrazine-based probes have been identified as potent and selective inhibitors of secernin-3 (SCRN3), a protein containing a reactive electrophilic cofactor, with complete inhibition observed in cell lysates and no significant cross-reactivity detected for other enzymes [1]. [2-(Naphthalen-2-yl)ethyl]hydrazine, with its nucleophilic hydrazine warhead and naphthalene hydrophobic tag, represents a structurally appropriate scaffold for developing activity-based protein profiling (ABPP) probes . The commercial availability of both the free base and hydrochloride salt forms enables researchers to select the optimal form for either organic synthesis (free base) or aqueous biochemical assay conditions (hydrochloride salt) [2].

Precursor for Naphthalene-Containing Pharmaceutical Intermediates Requiring High Purity

For multi-step pharmaceutical syntheses where impurity carry-through is a critical quality concern, the 98% purity free base (available from Leyan and Fluorochem) provides a quantifiable advantage over the 95% purity hydrochloride salt [1]. The 2-naphthyl-ethyl architecture positions the hydrazine group for subsequent functionalization without steric hindrance from alpha-substitution, facilitating cleaner reaction profiles compared to the branched (1-(Naphthalen-2-yl)ethyl)hydrazine analog . The well-characterized InChI Key (YFPNHTAVCLALMW-UHFFFAOYSA-N) and MDL number (MFCD09811782) ensure unambiguous compound identification across procurement and regulatory documentation [2].

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